molecular formula C23H27NO4 B15029013 N-(3,4-dimethoxybenzyl)-3-(furan-2-yl)-3-(2-methoxyphenyl)propan-1-amine

N-(3,4-dimethoxybenzyl)-3-(furan-2-yl)-3-(2-methoxyphenyl)propan-1-amine

Cat. No.: B15029013
M. Wt: 381.5 g/mol
InChI Key: MTIYDNHALWUKGS-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxybenzyl)-3-(furan-2-yl)-3-(2-methoxyphenyl)propan-1-amine is a complex organic compound characterized by the presence of multiple functional groups, including methoxy, furan, and amine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxybenzyl)-3-(furan-2-yl)-3-(2-methoxyphenyl)propan-1-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzyl Intermediate: The initial step involves the reaction of 3,4-dimethoxybenzaldehyde with a suitable amine to form the benzyl intermediate.

    Furan Ring Introduction: The furan ring is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method.

    Final Amine Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxybenzyl)-3-(furan-2-yl)-3-(2-methoxyphenyl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The furan ring can be reduced to form tetrahydrofuran derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the furan ring.

    Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of tetrahydrofuran derivatives.

    Substitution: Formation of substituted amines or other derivatives.

Scientific Research Applications

N-(3,4-dimethoxybenzyl)-3-(furan-2-yl)-3-(2-methoxyphenyl)propan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxybenzyl)-3-(furan-2-yl)-3-(2-methoxyphenyl)propan-1-amine involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces, leading to changes in cellular signaling pathways.

    Pathways: Modulation of biochemical pathways, such as those involved in inflammation or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dimethoxybenzyl)-3-(furan-2-yl)-3-phenylpropan-1-amine: Similar structure but lacks the methoxy group on the phenyl ring.

    N-(3,4-dimethoxybenzyl)-3-(2-methoxyphenyl)propan-1-amine: Similar structure but lacks the furan ring.

Uniqueness

N-(3,4-dimethoxybenzyl)-3-(furan-2-yl)-3-(2-methoxyphenyl)propan-1-amine is unique due to the presence of both the furan ring and the methoxy-substituted phenyl ring. This combination of functional groups imparts distinct chemical properties and potential biological activities.

Properties

Molecular Formula

C23H27NO4

Molecular Weight

381.5 g/mol

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-3-(furan-2-yl)-3-(2-methoxyphenyl)propan-1-amine

InChI

InChI=1S/C23H27NO4/c1-25-20-8-5-4-7-18(20)19(21-9-6-14-28-21)12-13-24-16-17-10-11-22(26-2)23(15-17)27-3/h4-11,14-15,19,24H,12-13,16H2,1-3H3

InChI Key

MTIYDNHALWUKGS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CNCCC(C2=CC=CC=C2OC)C3=CC=CO3)OC

Origin of Product

United States

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